4-Methoxybutoxy(trimethyl)silane

Description

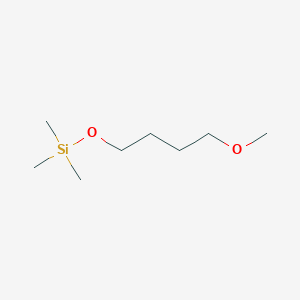

4-Methoxybutoxy(trimethyl)silane (CAS: 16654-44-7) is an organosilicon compound with the molecular formula C₈H₁₈O₂Si and a molecular weight of 174.31 g/mol . Its structure comprises a trimethylsilyl group linked to a 4-methoxybutoxy chain (Me₃SiO(CH₂)₄OMe). This compound is notable for its ether and silane functionalities, which render it useful in surface modification, polymer synthesis, and as a coupling agent in organic chemistry. Its methoxy-terminated alkyl chain contributes to moderate polarity and hydrolytic stability, making it suitable for applications requiring controlled reactivity .

Properties

CAS No. |

16654-44-7 |

|---|---|

Molecular Formula |

C8H20O2Si |

Molecular Weight |

176.33 g/mol |

IUPAC Name |

4-methoxybutoxy(trimethyl)silane |

InChI |

InChI=1S/C8H20O2Si/c1-9-7-5-6-8-10-11(2,3)4/h5-8H2,1-4H3 |

InChI Key |

LNTQLIBTDFHZSV-UHFFFAOYSA-N |

SMILES |

COCCCCO[Si](C)(C)C |

Canonical SMILES |

COCCCCO[Si](C)(C)C |

Synonyms |

(4-Methoxybutoxy)trimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chlorobutoxy(trimethyl)silane

- Molecular Formula : C₇H₁₇ClOSi

- Molecular Weight : 180.74 g/mol

- Key Features : Replaces the terminal methoxy group in 4-Methoxybutoxy(trimethyl)silane with a chlorine atom.

- Reactivity/Applications : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., in surface grafting or crosslinking). This compound is primarily used in surface modifications and as a precursor for functionalized silanes .

- Synthesis : Typically synthesized via chlorination of the corresponding alcohol precursor, with purification involving silica gel chromatography.

Trimethyl(p-tolyloxy)silane

- Molecular Formula : C₁₀H₁₆OSi

- Molecular Weight : 180.32 g/mol

- Key Features : Features an aromatic p-tolyloxy group (aromatic ether) instead of an aliphatic chain.

- Reactivity/Applications : The aromatic ring enhances UV stability and electron-withdrawing properties, making it suitable for gas chromatography (GC) derivatization and as a protecting group in peptide synthesis. Its hydrolytic stability is lower than this compound due to steric hindrance .

Trimethyl(1-oxo-4-phenylbutyl)silane

- Molecular Formula : C₁₃H₂₀OSi

- Molecular Weight : 220.39 g/mol

- Key Features : Contains a ketone (1-oxo) and phenyl group, introducing electrophilic character.

- Reactivity/Applications : The ketone group facilitates condensation reactions (e.g., aldol additions), while the phenyl group enhances lipophilicity. Used in specialty polymer synthesis and as an intermediate in pharmaceuticals .

(4-Bromophenyl)trimethylsilane

- Molecular Formula : C₉H₁₃BrSi

- Molecular Weight : 229.19 g/mol

- Key Features : A brominated aromatic silane with a strong carbon-bromine bond.

- Reactivity/Applications : The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions. Applications include organic electronics and ligand design .

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)

- Molecular Formula : C₁₃H₂₀OSi

- Molecular Weight : 220.39 g/mol

- Key Features : Contains a conjugated alkene (but-2-en-2-yl) and phenyl group.

- Reactivity/Applications : The unsaturated bond allows for Diels-Alder reactions or hydrosilylation. Used in catalytic cycles and functional material synthesis .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.